molecular formula C5H9ClOS B13993874 Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- CAS No. 5310-35-0

Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-

Cat. No.: B13993874
CAS No.: 5310-35-0
M. Wt: 152.64 g/mol
InChI Key: CZYDBTPROYFCRN-UHFFFAOYSA-N
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Description

Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is an organic compound with the molecular formula C5H9ClOS It is a derivative of ethanol where a 2-chloro-2-propen-1-yl group is attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-propen-1-ol with thiol compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to various biochemical effects. The pathways involved include the modification of proteins and enzymes, which can alter their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-propen-1-ol: A precursor in the synthesis of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-.

    2-Chloroallyl alcohol: Another related compound with similar reactivity.

    2-Chloropropene-3-ol: Shares structural similarities and undergoes similar chemical reactions.

Uniqueness

Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is unique due to the presence of both a chlorine atom and a sulfur atom in its structure, which imparts distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.

Properties

CAS No.

5310-35-0

Molecular Formula

C5H9ClOS

Molecular Weight

152.64 g/mol

IUPAC Name

2-(2-chloroprop-2-enylsulfanyl)ethanol

InChI

InChI=1S/C5H9ClOS/c1-5(6)4-8-3-2-7/h7H,1-4H2

InChI Key

CZYDBTPROYFCRN-UHFFFAOYSA-N

Canonical SMILES

C=C(CSCCO)Cl

Origin of Product

United States

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